molecular formula C13H16O2 B13865317 3-(Methoxymethoxy)pent-1-yn-3-ylbenzene

3-(Methoxymethoxy)pent-1-yn-3-ylbenzene

Katalognummer: B13865317
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: ZBJGXOLSTBEJLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methoxymethoxy)pent-1-yn-3-ylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a pent-1-yn-3-yl group and a methoxymethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethoxy)pent-1-yn-3-ylbenzene typically involves the reaction of pent-1-yn-3-ylbenzene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methoxymethoxy)pent-1-yn-3-ylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Methoxymethoxy)pent-1-yn-3-ylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Methoxymethoxy)pent-1-yn-3-ylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Methoxymethoxy)pent-1-yn-3-ylbenzene is unique due to the presence of both the methoxymethoxy group and the pent-1-yn-3-yl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

3-(methoxymethoxy)pent-1-yn-3-ylbenzene

InChI

InChI=1S/C13H16O2/c1-4-13(5-2,15-11-14-3)12-9-7-6-8-10-12/h1,6-10H,5,11H2,2-3H3

InChI-Schlüssel

ZBJGXOLSTBEJLJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C#C)(C1=CC=CC=C1)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.